molecular formula C28H23F3N4O4S B2684811 6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-99-4

6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2684811
CAS RN: 688055-99-4
M. Wt: 568.57
InChI Key: DHWBXQKYAGTZAN-UHFFFAOYSA-N
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Description

6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C28H23F3N4O4S and its molecular weight is 568.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds similar to the one mentioned have been synthesized and evaluated for their potential anticancer activities. The process often involves palladium-catalyzed Buchwald–Hartwig coupling reactions to prepare amino- and sulfanyl-derivatives of benzoquinazolinones, which have shown significant anticancer activity against certain cell lines, such as HT29 and HCT116, highlighting the potential for these compounds in cancer treatment and research (Nowak et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of quinazoline derivatives reveals their potential in combating bacterial and fungal infections. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, indicating these compounds could serve as a basis for the development of new antimicrobial agents (Bektaş et al., 2010).

Sensitized Luminescence for Detection

In the context of detecting bacterial infections, certain fluoroquinolone derivatives, which share a structural resemblance to the compound , have been explored for their antibacterial activity and potential role in sensitized luminescence. This application is crucial for the development of diagnostic tools and therapeutic agents against bacteria-resistant antibiotics (Beltyukova et al., 1999).

Novel Heterocyclic Systems

Further chemical exploration has led to the synthesis of novel heterocyclic systems with potential biological activities. For example, the construction of new heterocyclic systems such as triazinoquinazolines, showcasing the versatility of quinazoline derivatives in synthesizing compounds that could have various scientific and therapeutic applications (Madkour, 2004).

properties

IUPAC Name

6-sulfanylidene-7-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F3N4O4S/c29-28(30,31)19-2-1-3-20(12-19)33-8-10-34(11-9-33)25(36)18-6-4-17(5-7-18)15-35-26(37)21-13-23-24(39-16-38-23)14-22(21)32-27(35)40/h1-7,12,21-24H,8-11,13-16H2,(H,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVASDWTCKVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC6C(CC5NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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